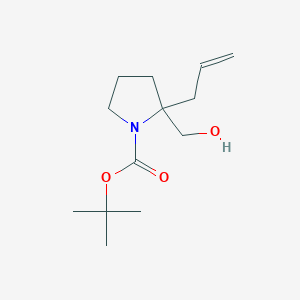
1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of ketones and amidines, followed by cyclization to form the imidazole ring . The reaction conditions often require the presence of a base and an oxidizing agent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazoles .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-2-(2,6-dichlorophenylamino)-4,5-dihydro-1H-imidazole: This compound shares a similar imidazole core but has different substituents, leading to distinct chemical and biological properties.
1-Acetyl-2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole: Another related compound with variations in the substituents on the imidazole ring.
Uniqueness: 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
89465-27-0 |
|---|---|
Molekularformel |
C6H9N3O3 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
3-acetyl-2-amino-4,5-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c1-3(10)9-4(5(11)12)2-8-6(9)7/h4H,2H2,1H3,(H2,7,8)(H,11,12) |
InChI-Schlüssel |
UNFHWIWEIHSKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CN=C1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)
![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)

![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)



![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)




